Quinine (Hydrobromide)
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Overview
Description
Quinine hydrobromide is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial agent and is known for its bitter taste. Quinine hydrobromide is used in various medicinal applications, particularly for its antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinine hydrobromide is synthesized by reacting quinine with hydrobromic acid. The reaction typically involves dissolving quinine in an appropriate solvent, such as ethanol or water, and then adding hydrobromic acid to form the hydrobromide salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the salt .
Industrial Production Methods: Industrial production of quinine hydrobromide involves large-scale extraction of quinine from cinchona bark, followed by its conversion to the hydrobromide salt. The process includes purification steps to remove impurities and ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Quinine hydrobromide undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: Quinine can undergo substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Quinine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on cellular processes and ion channels.
Medicine: Primarily used as an antimalarial agent, but also investigated for its potential in treating other diseases such as babesiosis and nocturnal leg cramps.
Industry: Utilized in the production of tonic water and other beverages for its bitter flavor .
Mechanism of Action
The mechanism of action of quinine hydrobromide involves its interference with the malaria parasite’s ability to break down and digest hemoglobin. Quinine accumulates in the parasite’s food vacuoles, leading to the formation of toxic heme aggregates that ultimately kill the parasite. Additionally, quinine affects ion channels and cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Chloroquine: Another antimalarial drug with a similar mechanism of action but different chemical structure.
Mefloquine: A related compound used for malaria treatment, known for its longer half-life.
Hydroxychloroquine: Similar to chloroquine but with additional hydroxyl groups, used for both malaria and autoimmune diseases
Uniqueness of Quinine Hydrobromide: Quinine hydrobromide is unique due to its historical significance as one of the first antimalarial agents and its continued use despite the development of newer drugs. Its distinct bitter taste and use in beverages also set it apart from other antimalarial compounds .
Properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZGBIRSORQVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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